Gentamicin C1a Pentaacetate Salt is a semi-synthetic derivative of gentamicin, an aminoglycoside antibiotic primarily used to treat bacterial infections. This compound is classified under the category of antibiotics and is particularly effective against Gram-negative bacteria. Gentamicin C1a Pentaacetate Salt is characterized by its molecular formula and a molecular weight of approximately 749.8 g/mol .
The synthesis of Gentamicin C1a Pentaacetate Salt typically involves several steps, including:
The synthesis typically requires careful control of reaction conditions such as temperature and pH to optimize yield and minimize side reactions. The reaction is often conducted under inert atmospheres to prevent moisture interference.
Gentamicin C1a Pentaacetate Salt has a complex molecular structure characterized by multiple functional groups, including amino and hydroxyl groups, which contribute to its biological activity. The structural representation can be expressed using the Simplified Molecular Input Line Entry System notation:
This notation indicates the stereochemistry and connectivity of atoms within the molecule .
Gentamicin C1a Pentaacetate Salt can undergo various chemical reactions, including:
These reactions are significant in understanding the stability and reactivity of Gentamicin C1a Pentaacetate Salt in pharmaceutical formulations.
Gentamicin C1a Pentaacetate Salt exerts its antibacterial effect by binding to the 30S ribosomal subunit in bacterial cells. This binding disrupts protein synthesis, leading to misreading of mRNA and ultimately causing cell death.
The mechanism involves:
Gentamicin C1a Pentaacetate Salt is primarily used in scientific research and clinical applications as an antibacterial agent. Its applications include:
This compound's unique properties make it a valuable tool in both therapeutic contexts and research environments focused on antibiotic efficacy and resistance mechanisms.
The biosynthesis of gentamicin C1a pentaacetate salt (CAS 26098-04-4 for free base) originates in Micromonospora purpurea, where a tightly coordinated genetic cascade governs fermentation. The core gentamicin gene cluster (gen or gac) encodes enzymes that sequentially modify the initial pseudotrisaccharide scaffold, gentamicin A2. Disruption of specific genes redirects metabolic flux toward C1a accumulation. For example, targeted deletion of gacD (encoding a C-6′ methyltransferase) blocks the conversion of intermediate X2 to G418. This knockout strain overproduces gentamicin C1a at levels 10-fold higher than wild-type M. purpurea, while simultaneously eliminating downstream congeners C2, C2a, and C1. The resulting fermentation profile simplifies purification, yielding primarily C1a and minor amounts of C2b [5] [6]. This genetic stability and metabolic redirection highlight the precision of M. purpurea's biosynthetic regulation and provide a robust platform for industrial-scale C1a production [6].
Table 1: Key Genes in Gentamicin C1a Biosynthesis
Gene | Encoded Enzyme | Function in Pathway | Effect of Deletion |
---|---|---|---|
gacD | Radical SAM C-methyltransferase | Methylates C-6′ of gentamicin X2 to form G418 | 10-fold ↑ C1a; eliminates C1/C2/C2a [6] |
genQ | Flavin-linked dehydrogenase | Oxidizes C-6′ of X2 (→6′-DOX) and G418 (→6′-DOG) | Blocks all C-group gentamicins [5] |
genB1 | PLP-dependent aminotransferase | Transaminates 6′-DOX → JI-20A (C1a precursor) | Accumulates oxidized intermediates [5] |
Methyltransferases critically govern structural diversification within the gentamicin C-complex. The radical S-adenosylmethionine (SAM)-dependent enzyme GenK (GacD) catalyzes a key branch-point reaction: C-methylation at C-6′ of gentamicin X2 to form G418. This reaction commits intermediates toward the biosynthesis of C2, C2a, and C1 congeners. GenK operates via a radical mechanism, abstracting a hydrogen atom before installing the methyl group [5] [9]. In contrast, gentamicin C1a biosynthesis bypasses this methylation; its precursor, X2, undergoes direct oxidation at C-6′ by GenQ followed by transamination [5]. A distinct methyltransferase, Sgm, found in producer Micromonospora zionensis, methylates G1405 in 16S rRNA. While not modifying gentamicin itself, Sgm confers resistance by blocking antibiotic binding, illustrating a parallel evolutionary adaptation for self-protection during biosynthesis [3].
Epimerization at C-6′ drives the divergence between gentamicin C2 (6′R-configuration) and C2a (6′S-configuration). This stereochemical interconversion is mediated by the pyridoxal phosphate (PLP)-dependent enzyme GenB2, which exhibits substrate promiscuity. GenB2 catalyzes the reversible epimerization of both:
This enzymatic epimerization occurs via a quinonoid intermediate formed after deprotonation at C-6′. The reaction’s equilibrium allows M. purpurea to produce both epimers from a common precursor (JI-20B/JI-20Ba). Notably, GenB2’s stereospecificity differs from other PLP-dependent enzymes in the pathway (GenB1, GenB3, GenB4), which primarily catalyze amination or dehydroxylation rather than epimerization [4] [9].
The biosynthesis of gentamicin C1a diverges fundamentally from that of C2/C2a at two enzymatic branch points governed by GenK and GenQ:
Table 2: Metabolic Branch Points in Gentamicin Biosynthesis
Intermediate | Enzyme | Reaction | Product | Downstream Congeners |
---|---|---|---|---|
Gentamicin X2 | GenK | C-6′ Methylation | G418 | C2, C2a, C1 |
Gentamicin X2 | GenQ | C-6′ Oxidation | 6′-DOX | C1a, C2b |
G418 | GenQ | C-6′ Oxidation | 6′-DOG | C2, C2a, C1 |
6′-DOX | GenB1 | C-6′ Transamination (S) | JI-20A (6′S) | C1a |
6′-DOG | GenB1 | C-6′ Transamination (R) | JI-20B (6′R) | C2 |
JI-20B | GenB2 | C-6′ Epimerization | JI-20Ba (6′S) | C2a |
Figure: Simplified Biosynthetic Pathway Highlighting C1a vs. C2/C2a Branching
Gentamicin A2 │ → Gentamicin X2 →┬─[GenK]→ G418 →[GenQ]→ 6′-DOG →[GenB1]→ JI-20B →[GenB2]→ C2/C2a │ └─[GenQ]→ 6′-DOX →[GenB1]→ JI-20A →[Dehydroxylation]→ C1a
CAS No.: 53938-08-2
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.: